molecular formula C13H15ClN2O B4518589 2-(5-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide

2-(5-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide

Cat. No.: B4518589
M. Wt: 250.72 g/mol
InChI Key: BUJFGKKVRNJHNP-UHFFFAOYSA-N
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Description

2-(5-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

2-(5-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving indole derivatives.

    Medicine: May exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Chlorination: The indole core is then chlorinated at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The chlorinated indole is reacted with isopropylamine and acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically at the indole nitrogen or the acetamide group.

    Reduction: Reduction reactions can occur at the chlorinated position or the acetamide group.

    Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Mechanism of Action

The mechanism of action of 2-(5-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-indole: The parent compound without the acetamide group.

    N-(propan-2-yl)acetamide: The acetamide derivative without the indole core.

    Other Indole Derivatives: Compounds like tryptophan, serotonin, and melatonin.

Uniqueness

2-(5-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide is unique due to the combination of the indole core with a chlorinated position and an acetamide group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

IUPAC Name

2-(5-chloroindol-1-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-9(2)15-13(17)8-16-6-5-10-7-11(14)3-4-12(10)16/h3-7,9H,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJFGKKVRNJHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C=CC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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